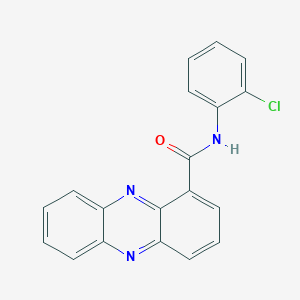

N-(2-chlorophenyl)phenazine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chlorophenyl)phenazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3O/c20-13-7-1-2-8-14(13)23-19(24)12-6-5-11-17-18(12)22-16-10-4-3-9-15(16)21-17/h1-11H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOQQWSFYVWPAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of N 2 Chlorophenyl Phenazine 1 Carboxamide

Molecular Docking Studies for Target Identification and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to identify potential biological targets and estimate the binding affinity of a ligand, such as N-(2-chlorophenyl)phenazine-1-carboxamide, to a protein's active site.

While direct molecular docking studies specifically on this compound are not extensively detailed in publicly available literature, research on the broader class of phenazine-1-carboxamides provides a strong foundation for identifying likely enzymatic targets.

Topoisomerases: These enzymes, which manage the topology of DNA, are critical targets for anticancer drugs. Studies on related bis(phenazine-1-carboxamides) have shown them to be potent dual inhibitors of both topoisomerase I and topoisomerase II. acs.orgnih.gov A 9-methyl substituted bis(phenazine-1-carboxamide) was found to poison topoisomerase I at concentrations of 0.25–0.5 µM and inhibit the catalytic activity of both topoisomerase I and II at 1 µM and 5 µM, respectively. acs.orgnih.govacs.org The phenazine (B1670421) ring acts as a DNA intercalating scaffold, while the side chains interact with the enzyme. Given these findings, it is computationally plausible that this compound also targets these enzymes, with the N-(2-chlorophenyl) group influencing binding affinity and specificity within the DNA-enzyme complex.

Fungal CYP51 (Lanosterol 14α-demethylase): This enzyme is a key component in the biosynthesis of ergosterol, a vital molecule for the integrity of fungal cell membranes, making it a primary target for antifungal agents. frontiersin.org The parent compound, phenazine-1-carboxamide (B1678076) (PCN), exhibits significant antifungal activity against a range of pathogenic fungi, including Candida albicans and Fusarium graminearum. nih.govnih.gov The mechanism often involves the disruption of cell membrane integrity. frontiersin.org Molecular docking is a standard method to evaluate the binding of potential inhibitors to the active site of CYP51. frontiersin.orgnih.govresearchgate.net Computational models would likely predict that the planar phenazine core of this compound can establish π-π stacking interactions with residues in the active site, while the carboxamide and chlorophenyl groups could form hydrogen bonds and hydrophobic interactions, anchoring it within the enzyme's binding pocket and disrupting its function.

Isocitrate Lyase: There is currently limited specific computational or experimental data linking phenazine-1-carboxamides to isocitrate lyase as a primary target.

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway and are frequently overexpressed in cancer cells, promoting survival. nih.govnih.gov Targeting these anti-apoptotic proteins is a key strategy in cancer therapy.

In silico docking studies performed on the parent compound, phenazine-1-carboxamide (PCN), have shown that it can effectively target anti-apoptotic members of the Bcl-2 family. nih.gov The research revealed that PCN likely interacts with the crucial BH3 binding groove of these proteins. This interaction would inhibit the Bcl-2 protein's ability to neutralize pro-apoptotic proteins, thereby triggering the apoptotic cascade in cancer cells. nih.gov The N-(2-chlorophenyl) substituent on the target compound is predicted to further enhance binding affinity through additional hydrophobic and potential halogen-bonding interactions within the pocket.

| Compound | Potential Target | Predicted Interaction Type | Significance |

|---|---|---|---|

| Phenazine-1-carboxamide (Parent) | Bcl-2 Family Proteins | Interaction with BH3 domain | Inhibition of anti-apoptotic function nih.gov |

| Bis(phenazine-1-carboxamides) | Topoisomerase I/II | DNA intercalation and enzyme poisoning | Dual inhibition of DNA replication acs.orgnih.gov |

| This compound (Predicted) | Fungal CYP51 | π-π stacking, H-bonding, hydrophobic interactions | Inhibition of ergosterol synthesis |

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. Following molecular docking, MD simulations can be employed to refine the predicted binding poses and elucidate the stability and dynamics of the ligand-protein complex. These simulations provide a more detailed picture of the binding mechanism by revealing how the ligand and protein adapt to each other, the role of solvent molecules, and the energetic landscape of the binding event. While specific MD simulation studies for this compound complexes are not prominently available, this technique was used to confirm the key amino acids involved in the hydrolysis of the parent phenazine-1-carboxamide by the amidase enzyme PzcH. nih.gov Such simulations would be invaluable in confirming the stability of the compound's interactions with predicted targets like topoisomerases and Bcl-2, validating the specific amino acid contacts, and calculating binding free energies.

Theoretical Predictions for Mechanism of Action Based on Computational Models

Based on the computational evidence from related compounds, a theoretical mechanism of action for this compound can be proposed. The molecule likely possesses a multi-targeted profile.

Anticancer Activity: The planar phenazine core can intercalate between DNA base pairs, while the carboxamide side chain interacts with topoisomerase enzymes, leading to the stabilization of the DNA-enzyme cleavage complex. This action results in DNA strand breaks and the initiation of apoptosis. Concurrently, the molecule can bind to the BH3 groove of anti-apoptotic Bcl-2 proteins, liberating pro-apoptotic proteins and further pushing the cell towards programmed cell death. acs.orgnih.gov

Antifungal Activity: The compound is predicted to inhibit fungal growth by targeting essential enzymes like CYP51. By binding to the enzyme's active site, it would block the ergosterol biosynthesis pathway, leading to a compromised cell membrane and eventual cell death. frontiersin.org Recent studies on the parent molecule, PCN, have also identified histone acetyltransferase Gcn5 as a target, revealing a competitive inhibition mechanism that disrupts fungal development and virulence. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reactivity Prediction (General Context)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules from first principles. nih.govdcu.ie For a molecule like this compound, DFT can predict a range of fundamental properties that govern its stability, reactivity, and interactions.

DFT calculations can determine:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles in the molecule's most stable conformation.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) Maps: Visualizing the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding non-covalent interactions like hydrogen bonding.

Redox Potentials: For the phenazine core, which is known for its redox activity, DFT can accurately predict redox potentials. Studies have shown that substituents significantly modulate these potentials; electron-withdrawing groups (like chlorine) can shift the potential, which is a key aspect of its biological activity. rsc.orgnih.gov

By applying DFT, researchers can gain a detailed understanding of how the 2-chloro substitution on the phenyl ring influences the electronic properties of the entire this compound molecule, thereby informing predictions of its reactivity and binding behavior. rsc.orgrsc.org

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Analogues with Enhanced Bioactivity

The development of efficient and environmentally friendly synthetic methods is crucial for advancing the study of N-(2-chlorophenyl)phenazine-1-carboxamide and its analogues. ontosight.ai Traditional methods for phenazine (B1670421) synthesis, such as the Wohl–Aue reaction, often require harsh conditions. guidechem.comwikipedia.org Future research should focus on modern synthetic strategies that offer higher yields and greater functional group tolerance. researchgate.net

Promising synthetic approaches include:

Palladium-catalyzed N-arylation and multicomponent reactions: These methods offer efficient ways to construct the phenazine scaffold. bohrium.com

Solid-state chemistry: Performing reactions under solvent-free conditions, such as the condensation of o-quinones and ortho-diamines, presents an environmentally friendly alternative to classical procedures. rasayanjournal.co.in

Biosynthesis and Genetic Engineering: Leveraging microbial producers of phenazine-1-carboxamide (B1678076) (PCN), such as Pseudomonas chlororaphis, and applying metabolic engineering strategies could lead to enhanced production of the core structure. nih.govmdpi.com

Furthermore, the synthesis of novel analogues is a key direction for enhancing bioactivity. The existing knowledge on halogenated phenazines suggests that the chloro-substituent is significant for biological function, with some halogenated derivatives showing potent activity against drug-resistant bacteria. nih.govnih.gov Future work could involve synthesizing a library of analogues by modifying the position and type of halogen on the phenyl ring, altering substituents on the phenazine core, and varying the linker group to establish robust structure-activity relationships (SAR).

Table 1: Overview of Synthetic Strategies for Phenazine Derivatives

| Synthetic Method | Description | Key Advantages |

|---|---|---|

| Wohl–Aue Reaction | Classical method involving the reaction of a nitrobenzene (B124822) with an aniline. wikipedia.org | Well-established for basic phenazine scaffolds. |

| Condensation Reactions | Involves the condensation of 1,2-diaminobenzenes with 2-carbon units or o-quinones with ortho-diamines. bohrium.comrasayanjournal.co.in | Versatile for creating a variety of derivatives. bohrium.com |

| Oxidative Cyclization | Cyclization of 1,2-diaminobenzene or diphenylamines through oxidation. bohrium.com | Direct route to the phenazine core. bohrium.com |

| Pd-catalyzed N-arylation | Modern cross-coupling method for forming C-N bonds to construct the heterocyclic system. bohrium.comresearchgate.net | High efficiency and functional group tolerance. researchgate.net |

| Solid-State Synthesis | Solvent-free reaction of fine powders of reactants, often with gentle heating. rasayanjournal.co.in | Environmentally friendly ("green chemistry") approach. rasayanjournal.co.in |

| Biosynthesis | Utilization of microorganisms, like Pseudomonas species, which naturally produce phenazine compounds from chorismic acid. nih.govnih.gov | Sustainable production of natural phenazine scaffolds. nih.gov |

Advanced Mechanistic Investigations into Cellular and Molecular Targets

Phenazine derivatives are known to exert their biological effects through a variety of mechanisms. bohrium.com A critical area for future research is to pinpoint the specific cellular and molecular targets of this compound. Based on studies of related compounds, several potential mechanisms warrant investigation.

Many phenazines function as redox-active molecules, capable of generating reactive oxygen species (ROS) that induce oxidative stress and damage cellular components like DNA and proteins. ontosight.airesearchgate.net Another well-documented mechanism is the interference with DNA topoisomerases. nih.gov For instance, certain bis(phenazine-1-carboxamides) have been identified as dual inhibitors of topoisomerase I and II, making them potent anticancer agents. nih.gov Advanced studies should employ techniques such as cellular thermal shift assays (CETSA), chemoproteomics, and molecular docking to identify direct binding partners and elucidate the compound's mechanism of action. nih.gov Investigating its effect on cell cycle progression, apoptosis induction, and biofilm formation in pathogenic microbes would provide a comprehensive understanding of its bioactivity. nih.govnih.gov

Table 2: Known Molecular Targets of Phenazine-Related Compounds

| Compound Class | Molecular Target(s) | Resulting Biological Effect |

|---|---|---|

| General Phenazines | Cellular redox cycling | Generation of Reactive Oxygen Species (ROS), leading to oxidative stress. researchgate.net |

| Pyocyanin | Electron transport chain | Interference with cellular respiration. nih.gov |

| Fused Aryl Phenazines | Topoisomerase I / II | Inhibition of DNA replication and repair, leading to anticancer activity. nih.govnih.gov |

| Bis(phenazine-1-carboxamides) | DNA Topoisomerase I / II | Dual poisoning of enzymes, potent anticancer activity. nih.gov |

| Halogenated Phenazines | Bacterial cell processes | Antibacterial activity and biofilm eradication. nih.govnih.gov |

Elucidation of Specific Antiviral Mechanisms of Phenazine Derivatives

The broad biological activity of phenazines includes antiviral properties, yet the specific mechanisms are not fully understood. ontosight.ainih.gov Research on related heterocyclic systems like phenoxazines has demonstrated activity against a diverse range of DNA and RNA viruses, including herpesviruses and flaviviruses. nih.govnih.govresearchgate.net

Future studies on this compound should systematically screen its efficacy against a panel of clinically relevant viruses. Mechanistic elucidation would involve investigating its ability to inhibit key viral processes such as entry, replication of genetic material, protein synthesis, and viral assembly. Determining whether the compound targets viral enzymes directly or modulates host cell pathways to create an antiviral state will be essential. urfu.ru Given that some phenazines interact with nucleic acids, exploring the compound's ability to intercalate into viral DNA or RNA is another important research avenue. researchgate.net

Strategies for Overcoming Potential Research Challenges

Advancing this compound from a laboratory compound to a potential therapeutic or tool compound requires addressing several inherent challenges common to phenazine research. nih.gov

Solubility Issues: The planar, aromatic structure of phenazines often leads to poor aqueous solubility, complicating biological assays and limiting bioavailability. researchgate.net Strategies to overcome this include the synthesis of prodrugs or the attachment of solubilizing groups, such as polyethylene (B3416737) glycol (PEG), to the phenazine core. nih.gov

Assay Variability: The redox-active nature of phenazines can interfere with certain high-throughput screening assays, leading to false-positive results. nih.gov Utilizing orthogonal assays and carefully selecting detection methods can help mitigate this variability and ensure data reliability.

Resistance Mechanisms: As with any potential antimicrobial agent, the development of resistance is a concern. Future research should include studies to identify potential microbial resistance mechanisms, such as efflux pumps that remove the compound from the cell, which is crucial for long-term viability as a therapeutic agent. nih.gov

Opportunities for Utilizing this compound as a Building Block in Organic Synthesis

Beyond its direct biological activities, the structure of this compound makes it a versatile scaffold for the creation of more complex molecules and materials. nih.gov

The compound serves as an excellent starting point for creating more elaborate chemical architectures. The phenazine ring can undergo further substitution, and the 2-chlorophenyl group can be modified or replaced. This allows for the synthesis of complex derivatives with potentially enhanced or novel properties. For example, it could be used to synthesize dimeric structures like bis(phenazines), which have shown significantly greater cytotoxic potency and ability to inhibit transcription compared to their monomeric counterparts. nih.govresearchgate.net It can also serve as a precursor for fused aryl phenazines, a class of compounds with significant anticancer activity currently under clinical investigation. nih.gov

The photophysical and electrochemical properties of the phenazine core have garnered significant interest in material science. rsc.orgrsc.org Phenazine derivatives are being explored for applications as:

Optical Sensors: Their ability to interact with ions and molecules through non-covalent forces, coupled with their fluorescent properties, makes them suitable for developing chemical sensors. rsc.org

Organic Electronics: Phenazines have been utilized as electroactive materials in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. guidechem.comresearchgate.net

Redox Flow Batteries: The reversible redox behavior of the phenazine core makes it a promising candidate for use as a water-soluble anolyte material in aqueous organic redox flow batteries, a technology for large-scale energy storage. mdpi.com

Future work could focus on synthesizing polymers or supramolecular assemblies from this compound to create novel functional materials. The presence of the chlorine atom provides a handle for further chemical modification, allowing for the fine-tuning of its electronic and optical properties for specific material science applications.

Q & A

Q. What are the optimal synthetic routes for N-(2-chlorophenyl)phenazine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves coupling phenazine-1-carboxylic acid with 2-chloroaniline derivatives. A common method employs coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst under anhydrous conditions . Optimization can be achieved by:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

- Temperature control : Reactions performed at 0–25°C minimize side reactions.

- Purification : Column chromatography with gradients of ethyl acetate/hexane improves purity.

Yield improvements (>70%) are reported when using stoichiometric excess of the coupling agent (1.2–1.5 eq.) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR : H and C NMR confirm the amide bond formation (δ 8.5–9.0 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons) .

- UV-Vis : Absorption maxima at 280–320 nm indicate π→π* transitions in the phenazine core .

- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 344.79 for CHClNO) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Phenazine derivatives often exhibit MIC values of 4–16 µg/mL .

- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC values compared to controls like doxorubicin .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the chlorophenyl group) affect bioactivity?

A structure-activity relationship (SAR) study comparing derivatives reveals:

| Substituent | Bioactivity (MIC, µg/mL) | Anticancer IC (µM) |

|---|---|---|

| 2-Chlorophenyl | 8–16 (Antibacterial) | 12.5–25.0 |

| 2,5-Dimethylphenyl | 4–8 (Antifungal) | 6.3–12.5 |

| 4-Methoxyphenyl | 16–32 (Inactive) | >50 |

| The electron-withdrawing chloro group enhances antimicrobial potency, while bulky substituents (e.g., isopropyl) reduce solubility . |

Q. How can computational methods (e.g., molecular docking) predict the mechanism of action?

Molecular dynamics simulations of this compound with C. albicans CYP51 (lanosterol demethylase) show:

Q. How should researchers resolve contradictions in bioactivity data across different studies?

Contradictions may arise from:

Q. What strategies improve the compound’s bioavailability for in vivo studies?

- Formulation : Nanoemulsions or liposomes enhance aqueous solubility (e.g., 2.5 mg/mL in PBS).

- Prodrug design : Esterification of the carboxamide group improves membrane permeability (e.g., acetylated prodrugs show 3× higher C in murine models) .

Methodological Considerations

Q. How to validate target engagement in cellular assays?

Q. What are best practices for stability testing under physiological conditions?

- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). HPLC analysis shows >90% stability at 37°C for 24 hours.

- Light sensitivity : Store solutions in amber vials; UV-Vis degradation kinetics indicate t > 48 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.